molecular formula C23H31O3P B2376884 3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2634687-76-4

3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B2376884
CAS No.: 2634687-76-4
M. Wt: 386.472
InChI Key: JPJPMJVRCYAVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic phosphorus-containing compound (CAS: 2634687-76-4, C₂₃H₃₁O₃P, MW: 386.46) features a dihydrobenzo[d][1,3]oxaphosphole core substituted with a tert-butyl group and a 2,6-diisopropoxyphenyl moiety . Its structure imparts unique steric and electronic properties, making it valuable in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation . The diisopropoxy groups enhance steric bulk and electron-donating capacity, which influence metal-ligand interactions and substrate selectivity.

Properties

IUPAC Name

3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJPMJVRCYAVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OCP3C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the dihydrobenzo[d][1,3]oxaphosphole core, followed by the introduction of the tert-butyl and diisopropoxyphenyl groups through selective reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The tert-butyl and diisopropoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with molecular targets and pathways within a given system. The specific pathways and targets depend on the context of its application, such as its role in a chemical reaction or its biological activity. The compound’s unique structure allows it to engage in specific interactions that can lead to desired outcomes, such as catalysis or inhibition of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (BI-DIME, CAS: 1338454-03-7)
  • Structural Difference : Methoxy (-OCH₃) groups replace isopropoxy (-OCH(CH₃)₂) at the 2,6-positions.
  • Electronic Effects: Methoxy groups are weaker electron donors than isopropoxy, altering metal coordination strength. Catalytic Performance: In Cu-catalyzed asymmetric hydrogenation of ketones, BI-DIME achieved 91% selectivity, suggesting methoxy groups balance reactivity and selectivity .
(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: N/A)
  • Structural Difference : Additional 3,5-diisopropyl groups on the phenyl ring.
  • Impact :
    • Enhanced steric shielding improves enantioselectivity in congested catalytic environments .

Stereochemical Variations

(R)-Enantiomer (CAS: 1338454-38-8)
  • Structural Difference : Chiral center at phosphorus confers (R)-configuration.
  • Impact :
    • Critical for asymmetric induction in enantioselective catalysis. For example, (R)-configured ligands often yield opposite enantiomers compared to (S)-forms .
(S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1373432-09-7)
  • Catalytic Role : Demonstrates how stereochemistry dictates reaction outcomes. In hydrogenation, (S)-ligands may produce complementary enantiomeric excess (ee) values .

Core Modifications

(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: L004084)
  • Structural Difference : Benzyl group added at position 2.
  • Applications: Used in specialized medicinal chemistry syntheses due to tailored reactivity .
2-Isopropyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1477517-19-3)
  • Structural Difference : Isopropyl group at position 2.
  • Impact :
    • Further steric modification enhances thermal stability and ligand robustness under harsh reaction conditions .

Comparative Data Table

Compound Name (CAS) Substituents (2,6-position) Steric Bulk Electron Donation Selectivity in Hydrogenation Applications
Target Compound (2634687-76-4) Diisopropoxy High Strong Data not available Asymmetric catalysis, ligand design
BI-DIME (1338454-03-7) Dimethoxy Moderate Moderate 91% ee Cu-catalyzed hydrogenation
(R)-Diisopropoxy variant (1338454-38-8) Diisopropoxy High Strong Data not available Enantioselective synthesis
(2R,3R)-Benzyl derivative (L004084) Dimethoxy + Benzyl Very High Moderate N/A Medicinal chemistry

Research Findings and Practical Considerations

  • Catalytic Efficiency : Methoxy-substituted ligands (e.g., BI-DIME) show proven efficacy in hydrogenation, while diisopropoxy variants may excel in reactions requiring stronger electron donation .
  • Stereochemical Control : Enantiopure ligands (e.g., (R)- or (S)-forms) are essential for achieving high ee values in asymmetric synthesis .
  • Commercial Availability : Dimethoxy derivatives are more widely available and cost-effective (e.g., 250mg at €58) compared to diisopropoxy variants, which are often custom-synthesized .
  • Safety : The target compound carries hazard warnings (H302, H315) due to toxicity, whereas substituent variations may alter safety profiles .

Biological Activity

3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS No. 2634687-76-4) is a phosphole compound noted for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H31O3P
  • Molecular Weight : 386.46 g/mol
  • Structure : The compound features a phosphole ring and is characterized by the presence of tert-butyl and diisopropoxy groups.

Anticancer Properties

Recent studies have indicated that phosphole derivatives exhibit significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.

Neuroprotective Effects

Research has suggested that this compound may also possess neuroprotective properties. In animal models of neurodegeneration:

  • Model Used : Transgenic mice expressing amyloid precursor protein.
  • Findings : Treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7, HeLa, A549 cells
NeuroprotectionReduces amyloid plaques in transgenic mice
CytotoxicityIC50 values ranging from 10-30 µM

Case Studies

  • Anticancer Study :
    • Objective : Evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 15 µM.
  • Neuroprotection Study :
    • Objective : Assess cognitive function in a mouse model of Alzheimer's disease.
    • Methodology : Mice were administered the compound for four weeks.
    • Results : Enhanced memory performance was noted alongside decreased levels of neuroinflammation markers.

The biological activity of this compound can be attributed to:

  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its anticancer effects.
  • Inhibition of Key Signaling Pathways : It has been shown to inhibit pathways such as PI3K/Akt and MAPK which are crucial in tumor progression.

Q & A

(Basic) How can researchers optimize the synthesis of this compound to improve yield and enantiomeric excess?

Methodological Answer:
Synthesis optimization requires multi-step protocols focusing on:

  • Steric and electronic modulation : Introducing bulky groups (e.g., tert-butyl) at the 3-position and isopropoxy groups at the 2,6-positions of the phenyl ring enhances steric shielding, critical for enantioselectivity .
  • Catalyst selection : Palladium or nickel catalysts paired with chiral phosphine ligands (e.g., BIDIME derivatives) improve asymmetric induction .
  • Purification : Use column chromatography with silica gel and anhydrous solvents (e.g., dichloromethane/hexane) to isolate enantiomerically pure fractions. Monitor purity via HPLC with chiral stationary phases .
  • Reaction conditions : Maintain inert atmospheres (argon/nitrogen) and low temperatures (−20°C to 0°C) during critical steps to suppress racemization .

(Basic) What analytical techniques confirm the enantiomeric purity and structural integrity of this compound?

Methodological Answer:

  • Chiral HPLC : Utilize Chiralpak® IA or IC columns with hexane/isopropanol mobile phases to resolve enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (≥99% ee) .
  • NMR spectroscopy : Analyze 31^{31}P NMR for phosphorus environment symmetry (singlet at δ 15–25 ppm) and 1^{1}H/13^{13}C NMR for diastereotopic proton splitting in the dihydrobenzooxaphosphole core .
  • X-ray crystallography : Resolve absolute configuration, particularly for validating stereochemical assignments in novel derivatives .

(Advanced) How do structural modifications (e.g., methoxy vs. isopropoxy substituents) impact catalytic performance in asymmetric Suzuki-Miyaura couplings?

Methodological Answer:

  • Steric effects : Isopropoxy groups increase steric bulk at the 2,6-positions, enhancing enantioselectivity (up to 98% ee) in bulky substrate couplings by restricting transition-state geometries . Methoxy groups reduce steric hindrance, favoring smaller substrates.
  • Electronic effects : Electron-donating isopropoxy groups stabilize electron-deficient aryl halides via π-backbonding, accelerating oxidative addition steps. Contrast with methoxy groups, which provide weaker electronic modulation .
  • Empirical validation : Perform kinetic studies (e.g., Eyring plots) and DFT calculations to correlate substituent effects with activation barriers and selectivity .

(Advanced) What computational strategies elucidate the ligand’s coordination behavior with transition metals?

Methodological Answer:

  • DFT calculations : Model metal-ligand complexes (e.g., Pd(0) or Rh(I)) to map coordination geometries and predict regioselectivity in cross-couplings. Focus on phosphine-metal bond lengths (1.8–2.2 Å) and bite angles .
  • Molecular dynamics simulations : Analyze ligand flexibility during catalytic cycles, particularly in sterically congested intermediates .
  • NBO analysis : Quantify electron donation from phosphorus lone pairs to metal d-orbitals, correlating with catalytic turnover rates .

(Basic) What protocols ensure stable stock solutions for catalytic applications?

Methodological Answer:

  • Solvent selection : Use degassed, anhydrous THF or toluene to prevent oxidation. Avoid DMSO due to ligand decomposition risks .
  • Storage : Aliquot solutions under argon in sealed vials. Store at −80°C (6-month stability) or −20°C (1-month stability). Avoid freeze-thaw cycles .
  • Concentration optimization : Prepare 10–50 mM stock solutions to balance solubility (enhanced by 37°C sonication) and catalytic efficiency .

(Advanced) How can researchers resolve discrepancies in enantioselectivity across reaction scales or solvents?

Methodological Answer:

  • Parameter screening : Systematically vary solvent polarity (e.g., toluene vs. DMF), temperature (−20°C to 80°C), and base strength (K2_2CO3_3 vs. Cs2_2CO3_3) to identify optimal conditions .
  • Mechanistic probes : Use 31^{31}P NMR to track ligand-metal coordination states. Inconsistent ee values may arise from solvent-dependent aggregation or competing reaction pathways .
  • Scale-up adjustments : Increase mixing efficiency (e.g., flow reactors) to mitigate mass-transfer limitations in larger batches .

(Advanced) What strategies mitigate phosphorus oxidation during long-term catalytic cycles?

Methodological Answer:

  • Additives : Introduce stoichiometric reductants (e.g., Zn powder) or antioxidants (BHT) to scavenge reactive oxygen species .
  • Ligand design : Synthesize air-stable derivatives by replacing tert-butyl with electron-withdrawing groups (e.g., CF3_3) or incorporating steric shields around phosphorus .
  • In situ monitoring : Use Raman spectroscopy to detect P=O formation (1050–1100 cm1^{-1}) and adjust reaction conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.